molecular formula C13H12N2O2S B5820172 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine

2-[2-(4-nitrophenyl)sulfanylethyl]pyridine

Cat. No.: B5820172
M. Wt: 260.31 g/mol
InChI Key: RILMBHWFNQLEJB-UHFFFAOYSA-N
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Description

2-[2-(4-nitrophenyl)sulfanylethyl]pyridine: is an organic compound that features a pyridine ring substituted with a 2-(4-nitrophenyl)sulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitrothiophenol and 2-bromoethylpyridine.

    Formation of Thioether: 4-nitrothiophenol reacts with 2-bromoethylpyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the thioether linkage.

    Purification: The crude product is purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenyl)sulfanylethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-[2-(4-nitrophenyl)sulfanylethyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-nitrophenyl)sulfanylethyl]isoindole-1,3-dione: A structurally similar compound with a different heterocyclic core.

    4-[2-(4-nitrophenyl)sulfanylethyl]pyridine: A positional isomer with the nitro group located at a different position on the phenyl ring.

Uniqueness

2-[2-(4-nitrophenyl)sulfanylethyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-nitrophenyl)sulfanylethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-15(17)12-4-6-13(7-5-12)18-10-8-11-3-1-2-9-14-11/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILMBHWFNQLEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319963
Record name 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

293762-82-0
Record name 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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